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Compound of Interest

Compound Name: Hg-10-102-01

Cat. No.: B607943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat

Kinase 2 (LRRK2). This document includes detailed experimental protocols and data presented

in a structured format to facilitate research and development efforts in the field of

neurodegenerative diseases, particularly Parkinson's disease.

Chemical Structure and Properties
Hg-10-102-01, with the chemical name (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-

methoxyphenyl)(morpholino)methanone, is a small molecule inhibitor of LRRK2. Its key

identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Hg-10-102-01
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Identifier Value

IUPAC Name

(4-((5-chloro-4-(methylamino)pyrimidin-2-

yl)amino)-3-methoxyphenyl)

(morpholino)methanone

CAS Number 1351758-81-0

Molecular Formula C₁₇H₂₀ClN₅O₃

Molecular Weight 377.83 g/mol

SMILES
COC1=CC(=CC=C1NC1=NC(NC)=C(Cl)C=N1)

C(=O)N1CCOCC1

InChI Key YEVOZZZLKJKCCD-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Hg-10-102-01

Property Value

Appearance Solid Powder

Purity ≥98%

Solubility DMSO: up to 100 mM

Storage Dry, dark at -20°C for up to 1 year

Pharmacological Properties
Hg-10-102-01 is a highly potent, ATP-competitive inhibitor of LRRK2, demonstrating selectivity

for both the wild-type enzyme and the pathogenic G2019S mutant, which is commonly

associated with Parkinson's disease.[1][2][3] The compound has been shown to be brain-

penetrant, a critical feature for targeting neurological disorders.[1]

Table 3: In Vitro Inhibitory Activity of Hg-10-102-01 against LRRK2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b607943?utm_src=pdf-body
https://www.benchchem.com/product/b607943?utm_src=pdf-body
https://www.promega.de/-/media/files/resources/protocols/kinase-enzyme-appnotes/lrrk2-kinase-assay.pdf?rev=9c56e7eb3c674401ac2de9aa5330f800&sc_lang=en
https://www.protocols.io/view/in-vitro-lrrk2-kinase-activity-assay-using-mass-sp-cznax5ae.pdf
https://www.protocols.io/view/western-blot-protocol-updated-for-lrrk2-nitrotyros-n2bvjeo45gk5/v1
https://www.promega.de/-/media/files/resources/protocols/kinase-enzyme-appnotes/lrrk2-kinase-assay.pdf?rev=9c56e7eb3c674401ac2de9aa5330f800&sc_lang=en
https://www.benchchem.com/product/b607943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC₅₀ (nM)

LRRK2 (Wild-Type) 20.3[4]

LRRK2 (G2019S Mutant) 3.2[4]

LRRK2 (A2016T Mutant) 153[2]

LRRK2 (G2019S + A2016T Mutant) 95.9[2]

Hg-10-102-01 also exhibits inhibitory activity against other kinases at higher concentrations,

with IC₅₀ values of 0.6 µM for MNK2 and 2.1 µM for MLK1.[4]

Mechanism of Action
Hg-10-102-01 exerts its inhibitory effect by competing with ATP for the binding site in the

kinase domain of LRRK2. This inhibition leads to a dose-dependent reduction in the

phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, in

both cellular and in vivo models.[1][4] The dephosphorylation of these sites is a reliable

biomarker of LRRK2 kinase activity inhibition.

Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase

activity is implicated in various cellular processes, and its dysregulation is a key factor in the

pathogenesis of Parkinson's disease. Hg-10-102-01, by inhibiting LRRK2 kinase activity,

modulates these downstream signaling events.
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Click to download full resolution via product page

Caption: LRRK2 signaling pathway and the inhibitory action of Hg-10-102-01.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Hg-10-102-01.

Synthesis of Hg-10-102-01
The synthesis of Hg-10-102-01 can be achieved through a multi-step process starting from

commercially available reagents. A plausible synthetic route is outlined below, based on related

syntheses.

2,4,5-trichloropyrimidine &
 3-methoxy-4-nitrobenzoic acid

Step 1:
Amine Substitution Intermediate A Step 2:

Nitro Group Reduction Intermediate B Step 3:
Amide Coupling Hg-10-102-01

Click to download full resolution via product page

Caption: General synthetic workflow for Hg-10-102-01.

Protocol:

Synthesis of Intermediate A: React 2,4,5-trichloropyrimidine with methylamine to selectively

substitute one chlorine atom.

Synthesis of Intermediate B: Couple the product from Step 1 with 3-methoxy-4-nitroaniline

under appropriate coupling conditions.

Reduction of Nitro Group: Reduce the nitro group of the coupled product to an amine using a

standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).

Amide Coupling: React the resulting aniline derivative with morpholine-4-carbonyl chloride or

a similar activated morpholine species to form the final product, Hg-10-102-01.

Purification: Purify the final compound using column chromatography or recrystallization.
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Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts should

be optimized based on laboratory-scale experiments.

In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of Hg-10-102-01 against LRRK2 using

a luminescence-based kinase assay.

Materials:

Recombinant LRRK2 enzyme (wild-type or mutant)

LRRK2-specific substrate peptide (e.g., LRRKtide)

ATP

Hg-10-102-01

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Protocol:

Prepare a serial dilution of Hg-10-102-01 in DMSO. Further dilute in kinase assay buffer to

the desired final concentrations.

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2 µL of LRRK2 enzyme solution to each well.

Add 2 µL of a mixture of LRRK2 substrate and ATP to each well to initiate the kinase

reaction.
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Incubate the plate at room temperature for 60-120 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room

temperature to stop the kinase reaction and deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room

temperature to convert the newly synthesized ADP to ATP and then to a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control

and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular LRRK2 Autophosphorylation Assay
This protocol details the assessment of Hg-10-102-01's effect on LRRK2 autophosphorylation

in a cellular context using Western blotting.

Materials:

HEK293 cells stably expressing LRRK2 (wild-type or mutant)

Cell culture medium and supplements

Hg-10-102-01

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of Hg-10-102-01 (e.g., 0.1 µM to 3 µM) or DMSO

for 90 minutes.

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm

for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5

minutes.

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2,

typically overnight at 4°C).

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.
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Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2

signal.

In Vivo Mouse Pharmacodynamic Study
This protocol outlines a procedure to evaluate the in vivo efficacy of Hg-10-102-01 in inhibiting

LRRK2 phosphorylation in mice.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Hg-10-102-01

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Syringes and needles for intraperitoneal (IP) injection

Anesthesia (e.g., isoflurane)

Dissection tools

Liquid nitrogen

Tissue homogenization buffer and equipment

Western blotting reagents (as described in section 4.3)

Protocol:

Acclimate mice to the housing conditions for at least one week.

Prepare a formulation of Hg-10-102-01 in the vehicle at the desired concentrations for

dosing (e.g., 10, 30, 50, 100 mg/kg).

Administer a single dose of Hg-10-102-01 or vehicle to the mice via IP injection.

At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice by an approved

method.
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Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze them in liquid

nitrogen.

Store the tissues at -80°C until analysis.

Homogenize the frozen tissues in lysis buffer and prepare protein lysates as described in

section 4.3.

Perform Western blot analysis to determine the levels of pSer935-LRRK2 and total LRRK2 in

the tissue lysates.

Analyze the data to assess the dose-dependent inhibition of LRRK2 phosphorylation in

different tissues.
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Caption: Experimental workflow for in vivo pharmacodynamic studies of Hg-10-102-01.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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